Octadecane-1,18-dithiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

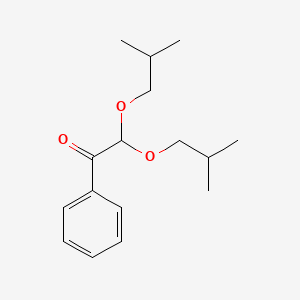

Octadecane-1,18-dithiol: is an organic compound with the molecular formula C18H38S2 . It is a long-chain alkanethiol with two thiol groups (-SH) located at the first and eighteenth carbon atoms. This compound is known for its ability to form self-assembled monolayers (SAMs) on metal surfaces, which makes it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reduction of Octadecane-1,18-diol: One common method for synthesizing octadecane-1,18-dithiol involves the reduction of octadecane-1,18-diol using thiolating agents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Hydrothiolation of Octadecene: Another method involves the hydrothiolation of octadecene using hydrogen sulfide (H2S) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Octadecane-1,18-dithiol can undergo oxidation to form disulfides.

Substitution: The thiol groups in this compound can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Iodine (I2), hydrogen peroxide (H2O2)

Substitution: Alkyl halides, base (e.g., sodium hydroxide)

Addition: Radical initiators (e.g., azobisisobutyronitrile), catalysts (e.g., palladium)

Major Products:

Disulfides: Formed from oxidation reactions

Thioethers: Formed from substitution reactions

Addition Products: Formed from addition reactions with alkenes and alkynes

Aplicaciones Científicas De Investigación

Chemistry:

Self-Assembled Monolayers (SAMs): Octadecane-1,18-dithiol is widely used to create SAMs on metal surfaces, particularly gold.

Biology:

Medicine:

Drug Delivery: The compound’s ability to form stable monolayers makes it useful in designing drug delivery systems, where it can help control the release of therapeutic agents.

Industry:

Corrosion Inhibition: this compound is used as a corrosion inhibitor for metals, protecting them from oxidative damage.

Mecanismo De Acción

Molecular Targets and Pathways: Octadecane-1,18-dithiol exerts its effects primarily through the formation of self-assembled monolayers on metal surfaces. The thiol groups (-SH) have a strong affinity for metal atoms, particularly gold, forming stable sulfur-metal bonds. This interaction creates a densely packed, ordered layer that can modify the surface properties of the metal, such as hydrophobicity, conductivity, and chemical reactivity.

Comparación Con Compuestos Similares

Octadecanethiol (C18H37SH): Similar to octadecane-1,18-dithiol but with only one thiol group. It also forms SAMs but with different packing densities and stability.

Decane-1-thiol (C10H21SH): A shorter-chain alkanethiol with one thiol group. It forms SAMs with different surface properties compared to this compound.

5-(Octyloxy)-1,3-phenylenedimethanethiol (OPDT): An aromatic dithiol with enhanced thermal stability and different molecular interactions compared to aliphatic dithiols.

Uniqueness: this compound’s uniqueness lies in its long aliphatic chain with two terminal thiol groups, allowing it to form highly stable and densely packed SAMs. This property makes it particularly valuable in applications requiring robust surface modifications and precise control over surface properties.

Propiedades

Número CAS |

83698-90-2 |

|---|---|

Fórmula molecular |

C18H38S2 |

Peso molecular |

318.6 g/mol |

Nombre IUPAC |

octadecane-1,18-dithiol |

InChI |

InChI=1S/C18H38S2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-18H2 |

Clave InChI |

RWLIDRPIMIEHGZ-UHFFFAOYSA-N |

SMILES canónico |

C(CCCCCCCCCS)CCCCCCCCS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)

![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)

![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)

![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)

![1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid](/img/structure/B14411114.png)